1,5-dimethyl-2-phenyl-4-propan-2-ylpyrazol-3-one;2-ethoxybenzamide;1,3,7-trimethylpurine-2,6-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

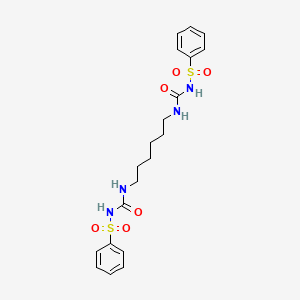

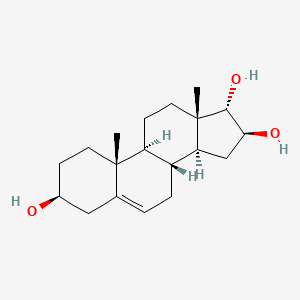

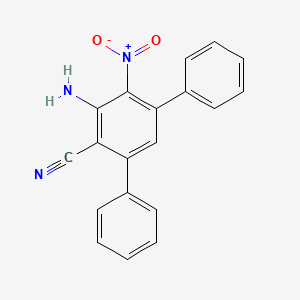

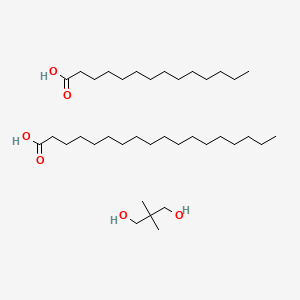

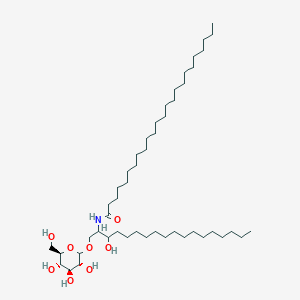

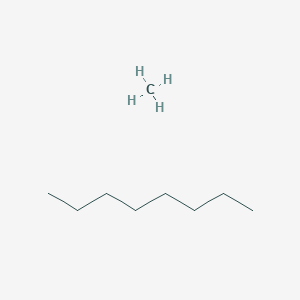

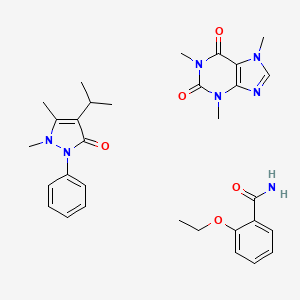

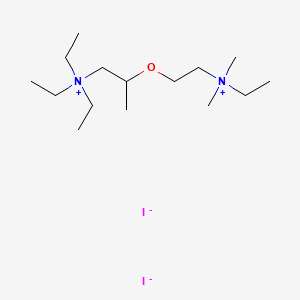

The compound “1,5-dimethyl-2-phenyl-4-propan-2-ylpyrazol-3-one; 2-ethoxybenzamide; 1,3,7-trimethylpurine-2,6-dione” is a combination of three distinct chemical entities. Each of these compounds has unique properties and applications in various fields such as chemistry, biology, medicine, and industry.

1,5-dimethyl-2-phenyl-4-propan-2-ylpyrazol-3-one:

2-ethoxybenzamide:

1,3,7-trimethylpurine-2,6-dione:

Preparation Methods

1,5-dimethyl-2-phenyl-4-propan-2-ylpyrazol-3-one

The synthesis of 1,5-dimethyl-2-phenyl-4-propan-2-ylpyrazol-3-one involves the reaction of 4-isopropylantipyrine with various reagents under controlled conditions. Industrial production typically involves the use of high-pressure reactors and catalysts to optimize yield and purity .

2-ethoxybenzamide

2-ethoxybenzamide is synthesized by reacting salicylic amide with diethyl sulfate in the presence of sodium hydroxide. The reaction mixture is kept cold and frequently shaken to precipitate the product, which is then dried .

1,3,7-trimethylpurine-2,6-dione

Caffeine is naturally extracted from coffee beans, tea leaves, and other plant sources. Industrially, it can also be synthesized from dimethylurea and malonic acid through a series of chemical reactions involving methylation and cyclization .

Chemical Reactions Analysis

1,5-dimethyl-2-phenyl-4-propan-2-ylpyrazol-3-one

This compound undergoes various chemical reactions, including:

Oxidation: Forms corresponding oxides.

Reduction: Converts to alcohols or amines.

Substitution: Reacts with halogens to form halogenated derivatives.

2-ethoxybenzamide

2-ethoxybenzamide reacts with:

Azo and diazo compounds: Generates toxic gases.

Strong reducing agents: Forms flammable gases.

1,3,7-trimethylpurine-2,6-dione

Caffeine undergoes:

Oxidation: Forms theobromine and other methylxanthines.

Hydrolysis: Breaks down into dimethylxanthine and other derivatives.

Scientific Research Applications

1,5-dimethyl-2-phenyl-4-propan-2-ylpyrazol-3-one

Used in the study of biomolecule-ligand complexes, free energy calculations, and structure-based drug design .

2-ethoxybenzamide

Applied in the treatment of mild to moderate pain, including musculoskeletal and joint disorders .

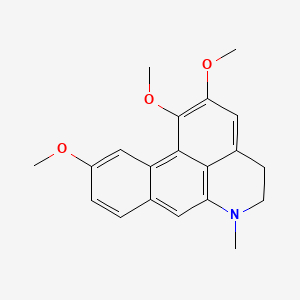

1,3,7-trimethylpurine-2,6-dione

Widely researched for its effects on cognitive function, fatigue reduction, and its role as a central nervous system stimulant .

Mechanism of Action

1,5-dimethyl-2-phenyl-4-propan-2-ylpyrazol-3-one

Acts by inhibiting the synthesis of prostaglandins, thereby reducing inflammation and pain .

2-ethoxybenzamide

Works similarly by inhibiting cyclooxygenase enzymes, reducing the production of prostaglandins .

1,3,7-trimethylpurine-2,6-dione

Blocks adenosine receptors in the brain, leading to increased neuronal firing and the release of neurotransmitters like dopamine and norepinephrine .

Comparison with Similar Compounds

1,5-dimethyl-2-phenyl-4-propan-2-ylpyrazol-3-one

Similar compounds include phenazone and metamizole, but 1,5-dimethyl-2-phenyl-4-propan-2-ylpyrazol-3-one is unique due to its isopropyl group, which enhances its analgesic properties .

2-ethoxybenzamide

Comparable to acetaminophen and ibuprofen, but 2-ethoxybenzamide is preferred for its lower gastrointestinal side effects .

1,3,7-trimethylpurine-2,6-dione

Similar to theobromine and theophylline, but caffeine is more potent as a central nervous system stimulant .

Properties

CAS No. |

82464-70-8 |

|---|---|

Molecular Formula |

C31H39N7O5 |

Molecular Weight |

589.7 g/mol |

IUPAC Name |

1,5-dimethyl-2-phenyl-4-propan-2-ylpyrazol-3-one;2-ethoxybenzamide;1,3,7-trimethylpurine-2,6-dione |

InChI |

InChI=1S/C14H18N2O.C9H11NO2.C8H10N4O2/c1-10(2)13-11(3)15(4)16(14(13)17)12-8-6-5-7-9-12;1-2-12-8-6-4-3-5-7(8)9(10)11;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2/h5-10H,1-4H3;3-6H,2H2,1H3,(H2,10,11);4H,1-3H3 |

InChI Key |

DVULLFCASSYCQU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)N.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C)C.CN1C=NC2=C1C(=O)N(C(=O)N2C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7,7-dimethyl-5-phenyl-2-(9-phenyl-9H-carbazol-3-yl)-5,7-dihydroindeno[2,1-b]carbazole](/img/structure/B13772443.png)

![tris(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite](/img/structure/B13772459.png)

![N-ethyl-1H-benzo[d]imidazole-2-carboxamide](/img/structure/B13772466.png)